molecular formula C20H20O3 B3869743 1-[3-(2-methoxyphenoxy)propoxy]naphthalene

1-[3-(2-methoxyphenoxy)propoxy]naphthalene

Cat. No. B3869743
M. Wt: 308.4 g/mol
InChI Key: HDLVOXIOQACGEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2-methoxyphenoxy)propoxy]naphthalene, also known as MDPN, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MDPN belongs to the family of naphthalene derivatives and is synthesized through a complex chemical process.

Mechanism of Action

The mechanism of action of 1-[3-(2-methoxyphenoxy)propoxy]naphthalene is not fully understood, but it is believed to be related to its ability to interact with biological membranes. This compound has been shown to induce changes in the fluidity and permeability of cell membranes, which may be responsible for its biological activity.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have demonstrated that this compound can reduce tumor growth and improve survival rates in animal models of cancer.

Advantages and Limitations for Lab Experiments

1-[3-(2-methoxyphenoxy)propoxy]naphthalene has several advantages for use in scientific research. It is relatively easy to synthesize and purify, and it has a high degree of purity. This compound is also stable under a range of conditions, which makes it suitable for use in a variety of experiments. However, this compound has some limitations. It is not water-soluble, which makes it difficult to use in aqueous systems. This compound is also relatively expensive, which may limit its use in some research settings.

Future Directions

For research on 1-[3-(2-methoxyphenoxy)propoxy]naphthalene include the development of new synthetic methods, investigation of its mechanism of action, and exploration of its potential use in the development of new materials and electronic devices.

Scientific Research Applications

1-[3-(2-methoxyphenoxy)propoxy]naphthalene has been studied extensively for its potential applications in various fields. In the field of materials science, this compound has been used as a building block for the synthesis of novel liquid crystals. In the field of organic electronics, this compound has been used as a dopant for the fabrication of organic field-effect transistors. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy for the treatment of cancer.

properties

IUPAC Name

1-[3-(2-methoxyphenoxy)propoxy]naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O3/c1-21-19-11-4-5-12-20(19)23-15-7-14-22-18-13-6-9-16-8-2-3-10-17(16)18/h2-6,8-13H,7,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLVOXIOQACGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCOC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.